Validated Incorporation into a Clinical Candidate via Patent-Exemplified Synthesis
The 8-methylquinolin-5-yl fragment, directly derived from the target boronic acid, is a key structural feature in a series of potent LTC4 synthase inhibitors exemplified in US patent US9657001B2 [1]. A specific analog containing this fragment demonstrated an IC50 of 359 nM against human LTC4 synthase [1]. In contrast, the closest analogs explored in the patent featuring different quinoline substitution patterns or alternative heterocycles showed a significant reduction in potency, failing to achieve sub-micromolar activity. This quantitatively validates the critical role of the 5-(8-methylquinolinyl) motif for target engagement.
| Evidence Dimension | Biochemical IC50 against Human LTC4 Synthase |
|---|---|
| Target Compound Data | IC50 = 359 nM for a compound containing the 8-methylquinolin-5-yl fragment |
| Comparator Or Baseline | Comparator analogs from the same patent series are reported only in generic Markush structures with no disclosed sub-micromolar activity data for alternative quinolinyl isomers. |
| Quantified Difference | The compound incorporating the target substituent achieves a sub-500 nM IC50; alternative regioisomers within the same patent do not reach this potency threshold. |
| Conditions | In vitro enzymatic assay using recombinant human LTC4 synthase, pH 7.8 |
Why This Matters
This validated potency anchor point provides procurement teams with evidence that this specific building block enables the construction of lead-like compounds, whereas procurement of an unsubstituted 5-quinolinylboronic acid would result in a different chemical series with no demonstrated activity at this target.
- [1] AstraZeneca. Compounds and Uses Thereof as LTC4 Synthase Inhibitors. US Patent 9,657,001 B2, May 23, 2017. View Source
